molecular formula C22H16N2O2 B11143892 (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B11143892
M. Wt: 340.4 g/mol
InChI Key: ZQPSABHFJCHEGB-QGOAFFKASA-N
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Description

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one is a complex organic molecule that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetyl-1,3-benzoxazole and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or pyridine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one
  • (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
  • (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one

Uniqueness

The uniqueness of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group, in particular, may enhance its biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)-1-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C22H16N2O2/c1-15-8-10-16(11-9-15)13-18(21(25)17-5-4-12-23-14-17)22-24-19-6-2-3-7-20(19)26-22/h2-14H,1H3/b18-13+

InChI Key

ZQPSABHFJCHEGB-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CN=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CN=CC=C4

Origin of Product

United States

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